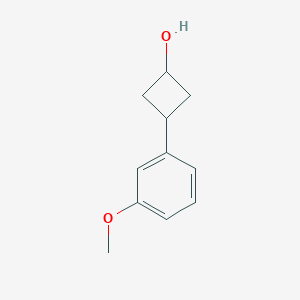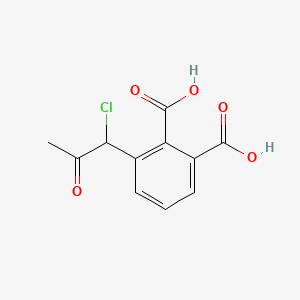
1-(3-Chloropropyl)-4-ethyl-2-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloropropyl)-4-ethyl-2-fluorobenzene is an organic compound with a complex structure that includes a benzene ring substituted with a chloropropyl group, an ethyl group, and a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-4-ethyl-2-fluorobenzene typically involves the alkylation of a fluorobenzene derivative with a chloropropyl reagent. One common method is the Friedel-Crafts alkylation, where 2-fluorotoluene is reacted with 1-chloropropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and controlled reaction conditions is crucial to maximize yield and minimize by-products. The product is typically purified by distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Chloropropyl)-4-ethyl-2-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloropropyl group can be substituted with nucleophiles such as amines or thiols to form new compounds.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The fluorine atom can be reduced under specific conditions to form hydrogenated derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used for reduction.
Major Products
Substitution Products: Amino derivatives, thioethers, and ethers.
Oxidation Products: Carboxylic acids and aldehydes.
Reduction Products: Hydrogenated benzene derivatives.
Aplicaciones Científicas De Investigación
1-(3-Chloropropyl)-4-ethyl-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of halogenated aromatic compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloropropyl)-4-ethyl-2-fluorobenzene involves its interaction with various molecular targets. The chloropropyl group can form covalent bonds with nucleophilic sites in enzymes or receptors, potentially altering their activity. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Chloropropyl)-4-methyl-2-fluorobenzene
- 1-(3-Chloropropyl)-4-ethylbenzene
- 1-(3-Chloropropyl)-2-fluorobenzene
Uniqueness
1-(3-Chloropropyl)-4-ethyl-2-fluorobenzene is unique due to the combination of its substituents. The presence of both an ethyl group and a fluorine atom on the benzene ring provides distinct electronic and steric effects, making it a valuable compound for various chemical reactions and applications.
Propiedades
Fórmula molecular |
C11H14ClF |
|---|---|
Peso molecular |
200.68 g/mol |
Nombre IUPAC |
1-(3-chloropropyl)-4-ethyl-2-fluorobenzene |
InChI |
InChI=1S/C11H14ClF/c1-2-9-5-6-10(4-3-7-12)11(13)8-9/h5-6,8H,2-4,7H2,1H3 |
Clave InChI |
NXNIPSHUOPHYCU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1)CCCCl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![tert-butyl 9-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B14044314.png)



![6-Amino-1-methyl-1,5,6,8-tetrahydro-7H-pyrazolo[4,3-B][1,4]oxazepin-7-one](/img/structure/B14044342.png)
![7-Bromoimidazo[4,5-c]pyridine HCl](/img/structure/B14044355.png)
![2-[(4-deuteriophenyl)-phenylmethoxy]-N,N-dimethylethanamine](/img/structure/B14044356.png)

